N-Benzyl-1H-imidazol-2-amine

Description

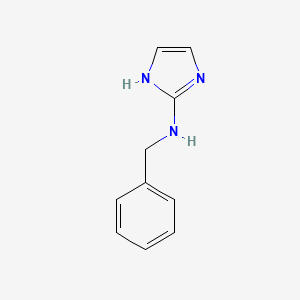

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-7H,8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNWKQXEYUQQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 1h Imidazol 2 Amine and Its Analogs

Conventional Synthetic Routes

Conventional methods for synthesizing N-benzyl-1H-imidazol-2-amine and its derivatives have been well-established, primarily involving condensation reactions, direct benzylation, and multi-component strategies.

Amine Condensation Reactions

Amine condensation reactions are a foundational approach for constructing the imidazole (B134444) ring. Typically, this involves the reaction of a 1,2-dicarbonyl compound with an amine, an aldehyde, and a source of ammonia (B1221849). For instance, the condensation of a substituted benzil, an aromatic aldehyde, and benzylamine (B48309) in the presence of ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazole derivatives. acgpubs.org This method is versatile, allowing for the introduction of various substituents onto the imidazole core.

Another common strategy involves the condensation of o-phenylenediamines with aldehydes. While effective, these reactions often necessitate harsh conditions such as high temperatures and strong acids. connectjournals.com The reaction of benzylamine with other reagents like 2-chloro-1H-benzo[d]imidazole in ethanol (B145695) can also be used to form N-benzyl-1H-benzo[d]imidazol-2-amine. derpharmachemica.com

A specific example is the synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole, which can be achieved by reacting benzene-1,2-diamine with an aromatic aldehyde and ammonium acetate at approximately 70°C. asianpubs.org This one-pot, solvent-free method provides good yields. asianpubs.org

| Reactants | Reagents | Product | Yield (%) | Reference |

| Benzene-1,2-diamine, Aromatic aldehyde | Ammonium acetate | Benzyl-substituted imidazole derivatives | High | asianpubs.org |

| 2-chloro-1H-benzo[d]imidazole, Benzylamine | Ethanol | N-benzyl-1H-benzo[d]imidazol-2-amine | - | derpharmachemica.com |

| Bromo dehydroacetic acid, Aromatic aldehyde, Benzylamine | Ammonium acetate, Dry alcohol | 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives | Good | acgpubs.org |

Benzylation of Imidazole-2-amine Scaffolds

The direct benzylation of a pre-formed 2-aminoimidazole ring is a straightforward method to introduce the benzyl (B1604629) group. This typically involves the reaction of 2-aminoimidazole or its benzimidazole (B57391) analog with a benzyl halide. connectjournals.com For example, 1H-benzo[d]imidazol-2-amine reacts with benzyl halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com

The synthesis of 1-benzyl-1H-imidazol-2-ylamine can be achieved from cyanamide (B42294) and N-benzyl-2,2-dimethoxyethanamine. chemicalbook.com This reaction proceeds in two stages: first, a reaction with acetic acid in water under an inert atmosphere, followed by treatment with hydrogen chloride. chemicalbook.com This route provides a high yield of the desired product. chemicalbook.com

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1H-benzo[d]imidazol-2-amine | Benzyl halides | 1-benzyl-1H-benzo[d]imidazol-2-amines | - | connectjournals.com |

| Cyanamide, N-benzyl-2,2-dimethoxyethanamine | 1. Acetic acid, water; 2. Hydrogen chloride, water | 1-benzyl-1H-imidazol-2-ylamine | 82 | chemicalbook.com |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. acgpubs.org These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate complex molecules in a single synthetic operation. acgpubs.orgsemanticscholar.org

A notable example is the four-component synthesis of 1,2,4-trisubstituted imidazoles. This reaction involves a mixture of a bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium acetate in dry alcohol. acgpubs.org This approach has been successfully used to create a variety of 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives in good yields. acgpubs.org Another MCR involves the reaction of benzil, aldehydes, ammonium acetate, and a primary amine under solvent-free conditions, catalyzed by heteropoly-11-tungsto-1-vanadophosphoric acid supported on activated clay. researchgate.net

Advanced and Green Synthesis Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis and one-pot strategies have emerged as powerful tools in this regard.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions to proceed under solvent-free conditions. arkat-usa.orgjocpr.com The synthesis of various imidazole derivatives has been significantly enhanced by this technology. researchgate.netnih.gov

For instance, the synthesis of N-benzylidene-1H-benzo[d]imidazol-6-amines has been achieved by reacting 1H-benzo[d]imidazol-6-amine with substituted aromatic aldehydes under microwave irradiation in the presence of ethanol and glacial acetic acid. connectjournals.com This method offers rapid and efficient access to the target compounds. connectjournals.com Similarly, the synthesis of N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine and its N-functionalized derivatives, including benzylated products, has been successfully carried out using microwave irradiation, resulting in excellent yields. adiyaman.edu.tr

A one-pot, four-component synthesis of polysubstituted imidazoles has also been developed using microwave irradiation. researchgate.net This involves the condensation of benzil, aldehydes, ammonium acetate, and primary amines using Amberlyst A-15 as a recyclable catalyst. researchgate.net

| Reactants | Conditions | Product | Reference |

| 1H-benzo[d]imidazol-6-amine, Substituted aromatic aldehydes | Microwave, Ethanol, Glacial acetic acid | N-benzylidene-1H-benzo[d]imidazol-6-amines | connectjournals.com |

| N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine hydroiodide | Microwave, Triethylamine | Free base and N-functionalized derivatives | adiyaman.edu.tr |

| Benzil, Aldehydes, Ammonium acetate, Primary amines | Microwave, Amberlyst A-15 catalyst | 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted-1H-imidazole | researchgate.net |

| N-benzyl-2-hydroxyacetamide, 2-nitroimidazole (B3424786) | Microwave (100 watts), Solid state | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | google.com |

One-Pot Synthetic Strategies

One-pot syntheses combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates. This approach saves time, resources, and reduces waste. acgpubs.orgasianpubs.org

A facile one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has been developed by reacting a mixture of bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium acetate in dry alcohol. acgpubs.org This method provides good yields of the desired products. acgpubs.org Another example is the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives from N-phenylbenzimidamides and iodobenzenes or bromobenzenes in a one-pot process involving a Pd-catalyzed N-arylation and a Cu-catalyzed C-H functionalization/C-N bond formation. rsc.org

Furthermore, a simple one-pot method for synthesizing highly-substituted 2-imidazolines has been developed through the ring expansion of an aziridine (B145994) with an imidoyl chloride, which does not require the purification of intermediates. nih.gov The synthesis of imines from benzyl alcohol and amines can also be achieved in a one-pot reaction using a gold on zirconium dioxide catalyst. researchgate.net

Catalyst-Free and Environmentally Conscious Methods

The development of synthetic routes that are both efficient and environmentally benign is a significant focus in modern chemistry. For the synthesis of this compound and its analogs, several catalyst-free and greener methods have been explored, offering alternatives to traditional approaches that may rely on harsh reagents or metal catalysts.

One notable approach involves the use of deep eutectic solvents (DESs) as a non-conventional and "green" reaction medium. A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved through a heterocyclodehydration process between α-chloroketones and guanidine (B92328) derivatives in a DES composed of choline (B1196258) chloride (ChCl) and either glycerol (B35011) or urea. mdpi.comnih.gov This method operates under air, a significant advantage over methods requiring an inert argon atmosphere. The use of DES significantly reduces reaction times to 4–6 hours, compared to the 10–12 hours often required in volatile organic solvents. mdpi.comnih.gov Furthermore, when a ChCl-urea DES is used, triaryl-substituted 2-aminoimidazole derivatives can be isolated directly through simple filtration and crystallization, and the DES can be recycled. mdpi.comnih.gov

Another catalyst-free approach describes the [3+2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted-1H-imidazoles. nih.gov This method is notable for its broad functional group compatibility and good to excellent yields under mild conditions. nih.gov

Microwave irradiation has also been employed as an activation source in a solid-state, one-step synthesis method. This clean, simple, and rapid technique for producing N-benzyl-2-(2-nitro-1-H-imidazol-1-yl)acetamide from N-benzyl-2-hydroxyacetamide and 2-nitro-1H-imidazole avoids the need for acid or base catalysts, making it an environmentally friendly option. google.com

Recent advancements also include a metal-free, one-pot method for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls or benzoin (B196080). This reaction proceeds via N-α-C(sp3)–H bond functionalization of the arylmethylamines, using a catalytic amount of acetic acid under aerobic conditions to afford the products in significant yields. nih.govrsc.org

Table 1: Comparison of Catalyst-Free Synthetic Methods for 2-Aminoimidazole Analogs

| Method | Starting Materials | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Deep Eutectic Solvents | α-chloroketones, guanidine derivatives | Choline chloride/urea or glycerol, under air, 4-6 h | Green solvent, reduced reaction time, recyclable solvent, simple work-up mdpi.comnih.gov |

| [3+2] Cyclization | Vinyl azides, amidines | Mild, catalyst-free | Broad functional group tolerance, good yields nih.gov |

| Microwave Irradiation | N-benzyl-2-hydroxyacetamide, 2-nitro-1H-imidazole | Solid-state, microwave activation | Rapid, solvent-free, no catalyst required google.com |

| Aerobic Oxidation | Arylmethylamines, 1,2-dicarbonyls/benzoin | Acetic acid (catalytic), aerobic | Metal-free, high yields nih.govrsc.org |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogs often relies on the availability of appropriately functionalized precursors and intermediates. The strategic modification of imidazole, benzimidazole, and their chloro- and nitro-derivatives is crucial for building the target molecular scaffolds.

Imidazole and Benzimidazole Precursor Functionalization

The functionalization of the basic imidazole ring is a cornerstone for the synthesis of a wide array of derivatives. mdpi.comnih.gov Classical methods often involve the condensation of α-amino- or α-haloketones with guanidine derivatives. nih.gov More recent strategies focus on creating substituted imidazoles that can be further elaborated. For instance, the reaction of carbodiimides with propargylamine (B41283) can yield 2-aminoimidazoles with substitutions at the N-1 position. rsc.org

The synthesis of 2-aminobenzimidazoles can be achieved through one-pot procedures under mild conditions. One such method involves the reaction of 1,2-diamino-arenes with Vilsmeier reagents, followed by oxidation with diacetoxy-iodobenzene (DIB). This approach is tolerant of various functional groups. rsc.org Cyanamide is also a versatile building block, reacting with 1,2-diaminobenzene to form 2-aminobenzimidazole (B67599). wikipedia.org

Chloro- and Nitro-Imidazole Intermediate Transformations

Chloro- and nitro-substituted imidazoles are valuable intermediates that can be transformed into a variety of 2-aminoimidazole derivatives.

The synthesis of 2-aminoimidazoles often starts from α-chloroketones, which react with guanidine derivatives. mdpi.comnih.gov This condensation reaction is a fundamental step in building the imidazole core.

Nitroimidazoles, particularly 2-nitroimidazole, serve as key precursors for introducing the amino group at the 2-position. A common synthetic route involves the diazotization of 2-aminoimidazole followed by nitration. nih.gov For example, 2-aminoimidazole hydrochloride can be treated with fluoroboric acid and sodium nitrite (B80452), followed by sodium nitrite and copper powder to yield 2-nitroimidazole. nih.govgoogle.com Another method utilizes oxone as an oxidant in water for a greener synthesis of 2-nitroimidazole from 2-aminoimidazole. nih.gov The resulting 2-nitroimidazole can then be subjected to further reactions. For instance, it can undergo N-alkylation to introduce various side chains. nih.gov The nitro group itself can be a precursor to the amino group through reduction, although this specific transformation is not detailed in the provided context. A production method for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2-nitroimidazole with N-benzyl-2-hydroxyacetamide under microwave irradiation, demonstrating a direct use of the nitro-intermediate. google.com

Table 2: Transformations of Key Intermediates

| Intermediate Type | Transformation | Reagents | Resulting Structure |

|---|---|---|---|

| α-Chloroketone | Condensation | Guanidine derivatives | 2-Aminoimidazole core mdpi.comnih.gov |

| 2-Aminoimidazole | Diazotization and Nitration | NaNO₂, HBF₄ then NaNO₂, Cu powder | 2-Nitroimidazole nih.govgoogle.com |

| 2-Aminoimidazole | Oxidation | Oxone, H₂O | 2-Nitroimidazole nih.gov |

| 2-Nitroimidazole | N-alkylation | Various alkylating agents | N-substituted 2-nitroimidazoles nih.gov |

| 2-Nitroimidazole | Reaction with Amide Precursor | N-benzyl-2-hydroxyacetamide, microwave | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide google.com |

Reaction Mechanisms and Chemical Reactivity of N Benzyl 1h Imidazol 2 Amine

Amination and Acylation Reactions at the Imidazol-2-amine Moiety

The exocyclic amino group at the C2 position of the imidazole (B134444) ring is a primary site for nucleophilic reactions such as amination and acylation. The lone pair of electrons on the nitrogen atom readily attacks electrophilic species.

Amination Reactions: While direct amination on the pre-existing amino group is less common, the formation of the 2-aminoimidazole core itself often involves amination-type reactions. For instance, the synthesis of N-substituted 2-aminoimidazoles can be achieved through the cyclization of 1,3-bis(tert-butoxycarbonyl)guanidine (B8769391) with α-bromoketones. nih.gov This process involves the intramolecular attack of a nitrogen atom, forming the key C-N bond of the imidazole ring. Another common strategy is reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent. organic-chemistry.orgyoutube.com

Acylation Reactions: The acylation of the 2-amino group is a more frequently documented transformation. This reaction typically involves treating N-Benzyl-1H-imidazol-2-amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base is required to neutralize the acid generated during the reaction. youtube.com

A study on the related benzimidazole (B57391) analogue, 1-benzyl-1H-benzo[d]imidazol-2-amine, demonstrated its successful acylation using phenylchloroformate. libretexts.org In this reaction, the amine was treated with phenylchloroformate in the presence of potassium hydroxide (B78521) and potassium iodide at 80°C to yield the corresponding phenyl carbamate. libretexts.org This suggests that this compound would react similarly under these conditions.

A general and environmentally friendly method for the N-acylation of various amines has been developed using benzotriazole (B28993) chemistry in water, which can be applicable to this compound. mdpi.comresearchgate.net This method involves reacting the amine with an N-protected aminoacylbenzotriazole or arylylbenzotriazole, often under microwave irradiation, to afford the acylated product in high yield. mdpi.comresearchgate.net

The following table summarizes representative conditions for acylation reactions of related amino-heterocycles.

| Amine Substrate | Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 1-benzyl-1H-benzo[d]imidazol-2-amine | Phenylchloroformate | KOH, KI, Ethyl alcohol, 80°C, 2 hr | Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamate | Not Specified | libretexts.org |

| Aniline | N-(Boc-glycyl)benzotriazole | Water, Microwave (50°C), 15-20 min | N-(4-Fluorophenyl)-2-((benzyloxycarbonyl)amino)acetamide | 84 | mdpi.com |

| 4-Bromoaniline | Acetic Anhydride | Magnesium Powder (cat.), Solvent-free, 2-3 min | N-(4-Bromophenyl)acetamide | 94 | researchgate.net |

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be significantly influenced by the presence of substituents on either the benzyl (B1604629) ring or the imidazole nucleus. These effects are primarily electronic (electron-donating or electron-withdrawing) and steric in nature. lumenlearning.comfiveable.me

Substituents on the Benzyl Ring: Substituents on the phenyl group of the benzyl moiety primarily exert an inductive effect on the imidazole ring system.

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, decrease the electron density on the benzyl ring, which in turn reduces the basicity of the N1 nitrogen. lumenlearning.comfiveable.me This can make the N1 position less susceptible to protonation or other electrophilic attack.

In electrophilic aromatic substitution reactions on the benzyl ring itself, the existing substitution pattern will direct incoming electrophiles. The benzyl group attached to the imidazole is an activating group, directing incoming electrophiles to the ortho and para positions. lumenlearning.com

Substituents on the Imidazole Ring: Substituents on the imidazole ring have a more direct impact on the reactivity of the heterocyclic system.

EDGs at the C4 or C5 positions would increase the electron density of the imidazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. They would also increase the basicity of the ring nitrogens.

EWGs at these positions would decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack, although such reactions are less common for imidazoles. nih.gov

The 2-amino group is a strong activating group, significantly increasing the electron density of the imidazole ring through resonance, making the ring more susceptible to electrophilic substitution.

The following table illustrates the general effects of substituents on the reactivity of aromatic rings in electrophilic aromatic substitution.

| Substituent Type | Example | Effect on Reactivity | Directing Effect | Reference |

| Activating (Strong) | -NH₂, -OH, -OR | Strongly Increases | Ortho, Para | fiveable.melibretexts.org |

| Activating (Moderate) | -R, -Ar | Moderately Increases | Ortho, Para | fiveable.melibretexts.org |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Slightly Decreases | Ortho, Para | wou.edu |

| Deactivating (Strong) | -NO₂, -CN, -C(O)R | Strongly Decreases | Meta | fiveable.melibretexts.org |

Intramolecular Cyclization and Rearrangement Pathways

This compound and its derivatives can potentially undergo intramolecular cyclization and rearrangement reactions, leading to the formation of new heterocyclic systems.

Intramolecular Cyclization: With appropriate functionalization, intramolecular cyclization can occur. For example, if the benzyl group contains a suitable electrophilic center, the exocyclic amino group can act as a nucleophile to form a new ring. A related example is the intramolecular benzylic cyclization of N-acylaminophthalimides using phenyliodine(III) bis(trifluoroacetate), where an electron-deficient nitrogen attacks a benzylic C-H bond to form lactams. clockss.org While this is not a direct reaction of this compound, it demonstrates the potential for cyclization involving the benzyl moiety.

Rearrangement Pathways: The 2-aminoimidazole core is structurally related to other heterocyclic systems that are known to undergo rearrangements. One notable example is the Dimroth rearrangement . wikipedia.orgnih.gov This rearrangement typically involves the interchange of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov In the context of a 2-aminoimidazole, a Dimroth-type rearrangement could potentially occur under acidic or basic conditions, or upon heating, leading to an isomeric imidazole structure. nih.govrsc.org This process usually proceeds through a ring-opening step to an intermediate, followed by rotation and ring-closure. nih.gov For instance, the rearrangement of 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines has been studied, showing that the rate is influenced by the electronic nature of the p-substituent. rsc.org

Redox Chemistry Involving the Imidazole Nucleus

The imidazole ring in this compound can participate in redox reactions, although the imidazole nucleus itself is relatively stable due to its aromaticity. nih.govyoutube.com

Oxidation: Oxidation of the imidazole ring is generally difficult but can be achieved under specific conditions, often leading to ring-opening or the formation of other heterocyclic systems. The presence of the electron-donating amino group at the C2 position would make the imidazole ring more susceptible to oxidation compared to unsubstituted imidazole. rsc.org The benzyl group also contains a benzylic C-H bond which could be a site for oxidation under certain conditions. For example, N-(arylsulfonyl)benzylamines can be oxidized to the corresponding imines using potassium persulfate. mdpi.com

The electrochemical oxidation of imidazole-based compounds has been studied. For instance, the oxidation potentials of imidazole-based carboxamidrazones have been characterized by cyclic voltammetry, and it was found that the potentials are influenced by substituents on the molecule. uminho.pt This suggests that this compound would also have a characteristic oxidation potential that could be modulated by substituents.

Reduction: Reduction of the imidazole ring is also challenging due to its aromatic character. Catalytic hydrogenation under harsh conditions (high pressure and temperature) can lead to the saturation of the ring, forming an imidazolidine (B613845) derivative. However, more commonly, other functional groups in the molecule would be reduced under milder conditions. For example, if a nitro group were present on the benzyl ring, it could be selectively reduced to an amino group without affecting the imidazole core.

The redox chemistry is often focused on substituents rather than the imidazole core itself. However, the imidazole nucleus can play a role in mediating electron transfer processes in larger conjugated systems. unige.ch The reversible redox chemistry of imidazole-2-thione-fused systems has been demonstrated, highlighting the potential for the imidazole core to participate in stable electron transfer cycles. acs.org

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom in the N-Benzyl-1H-imidazol-2-amine molecule.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum can be divided into three key regions: the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) bridge protons, and the protons of the 2-aminoimidazole ring.

Benzyl Group Protons: The five protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. This is a characteristic region for monosubstituted benzene (B151609) rings. rsc.org

Methylene Protons (-CH₂-): A singlet peak corresponding to the two protons of the methylene bridge connecting the benzyl group to the imidazole (B134444) nitrogen is expected. Based on data from analogous compounds like N-benzylaniline, this signal would likely appear around δ 4.4 ppm. rsc.org

Imidazole Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) are expected to appear as distinct signals. In 2-aminoimidazole, these protons are observed as a singlet at approximately δ 6.5 ppm. chemicalbook.com

Amine and Imidazole N-H Protons: The protons attached to nitrogen atoms (the -NH₂ group and the N-H of the imidazole ring) will produce signals that can be broad and their chemical shift can vary depending on the solvent and concentration. The amine protons (-NH₂) are expected to show a broad signal, while the imidazole N-H proton will also be present.

Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | Characteristic of the benzyl group's aromatic ring. |

| Methylene (CH₂) | ~4.4 | Singlet | Bridge between the phenyl and imidazole moieties. |

| Imidazole (C₄-H, C₅-H) | ~6.5 | Singlet | Protons on the heterocyclic imidazole ring. |

| Amine (NH₂) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| Imidazole (N-H) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Carbon-13 NMR complements ¹H NMR by providing data for the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Benzyl Group Carbons: The phenyl ring will show several signals. The carbon atom attached to the methylene group (ipso-carbon) is expected around δ 139 ppm. The other aromatic carbons will resonate in the typical aromatic region of δ 127-129 ppm. rsc.org

Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group is anticipated to have a chemical shift in the range of δ 48-51 ppm. rsc.orgchemicalbook.com

Imidazole Ring Carbons: The most deshielded carbon in the imidazole ring is C2, due to its attachment to three nitrogen atoms. In 2-aminoimidazole, this carbon (C=N) appears around δ 148 ppm. The C4 and C5 carbons are expected at lower chemical shifts, typically around δ 115 ppm. mdpi.com

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (Imidazole) | ~148 | Carbon attached to the amino group and two ring nitrogens. |

| C4/C5 (Imidazole) | ~115 | Olefinic carbons of the imidazole ring. |

| C-ipso (Phenyl) | ~139 | Phenyl carbon attached to the methylene group. |

| C-ortho/meta/para (Phenyl) | 127 - 129 | Aromatic carbons of the benzyl group. |

| Methylene (-CH₂) | 48 - 51 | Benzylic carbon connecting the two ring systems. |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would show correlations between the protons within the benzyl ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different parts of the molecule, such as the correlation between the methylene protons (-CH₂) and the C2 carbon of the imidazole ring, as well as the ipso-carbon of the phenyl ring. The use of such techniques has been demonstrated in the structural analysis of complex benzimidazole (B57391) derivatives. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The spectrum of the related compound 2-aminobenzimidazole (B67599) shows characteristic bands that can be extrapolated. researchgate.netnist.gov

N-H Stretching: The -NH₂ group and the imidazole N-H will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. These are often broad peaks due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings occur in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the C-N bonds is expected in the 1250-1350 cm⁻¹ range. researchgate.net

Interactive Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Imidazole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N / C=C | Stretching | 1450 - 1650 |

| N-H | Bending | 1600 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for characterizing the vibrations of the carbon skeleton.

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and imidazole rings are strong and characteristic in Raman spectra, typically appearing in the 800-1200 cm⁻¹ region.

C-S and S-S Stretching: While not present in this specific molecule, Raman is a powerful tool for studying sulfur-containing analogues, where C-S and S-S stretching modes are readily observed. nih.gov

Imidazole Ring Vibrations: Studies on related molecules like 2-aminothiazole (B372263) show that C=C and C=N stretching and C-H in-plane bending vibrations are observable in the 1400-1550 cm⁻¹ range. researchgate.net Data for 2-aminoimidazole hemisulfate shows various Raman active modes across the spectrum, confirming the utility of this technique for probing the structure of the 2-aminoimidazole core. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₁₀H₁₁N₃), the molecular weight is approximately 173.22 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through several predictable pathways, primarily involving the cleavage of the most labile bonds. The benzyl and imidazole moieties offer distinct fragmentation signatures.

A primary fragmentation pathway would involve the cleavage of the C-N bond between the benzyl group and the amino-imidazole core. This would result in the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a very common and characteristically intense peak for benzyl-containing compounds. The other fragment would be the 2-amino-1H-imidazole radical.

Another significant fragmentation could involve the imidazole ring itself. The loss of HCN (m/z 27) from the imidazole ring is a known fragmentation pathway for aromatic nitrogen heterocycles.

Expected Mass Spectrometry Fragmentation Data:

| m/z (amu) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 173 | Molecular Ion [M]⁺ | [C₁₀H₁₁N₃]⁺ | Confirms the molecular mass of the compound. |

| 91 | Tropylium Cation | [C₇H₇]⁺ | Characteristic fragment for benzyl-substituted compounds, often the base peak. |

| 82 | [M - C₇H₇]⁺ | [C₃H₄N₃]⁺ | Represents the 2-amino-1H-imidazolyl cation. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Arises from the loss of a hydrogen atom from the benzene ring, typically less intense than the tropylium cation. |

This table is predictive and based on the general fragmentation patterns of similar organic molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as N-benzyl-1H-benzimidazole, allows for a detailed prediction of its solid-state characteristics.

Based on the analysis of N-benzyl-1H-benzimidazole, which has a molecular formula of C₁₄H₁₂N₂, the crystal system is monoclinic with the space group P2₁/n. It is plausible that this compound would crystallize in a similar system.

Predicted Crystallographic Data for this compound:

| Parameter | Predicted Value (based on analogy with N-benzyl-1H-benzimidazole) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n or similar |

| a (Å) | ~6-8 |

| b (Å) | ~8-10 |

| c (Å) | ~20-22 |

| β (°) | ~95-100 |

| Volume (ų) | ~1000-1200 |

| Z | 4 |

This data is hypothetical and derived from the crystallographic information of N-benzyl-1H-benzimidazole for illustrative purposes.

The presence of both hydrogen bond donors (the N-H protons of the imidazole ring and the secondary amine) and acceptors (the nitrogen atoms of the imidazole ring) in this compound suggests that hydrogen bonding will be a dominant force in its crystal packing.

It is anticipated that intermolecular N-H···N hydrogen bonds would link molecules into chains or more complex three-dimensional networks. Specifically, the amino group (N-H) could form a hydrogen bond with the sp²-hybridized nitrogen atom of the imidazole ring of an adjacent molecule. The imidazole N-H could also participate in similar interactions. These interactions are crucial in stabilizing the crystal lattice.

In addition to classical hydrogen bonds, C-H···π interactions between the C-H bonds of the benzyl group and the aromatic imidazole ring of neighboring molecules could further stabilize the crystal packing.

The conformation of this compound in the solid state would be dictated by the torsion angles between the benzyl group and the imidazole ring. The key dihedral angle would be that defined by the C-C-N-C atoms connecting the phenyl ring to the imidazole ring.

In the related structure of N-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is 85.77(4)°. This near-perpendicular arrangement minimizes steric hindrance between the two ring systems. A similar conformation would be expected for this compound, where the benzyl group is rotated significantly out of the plane of the imidazole ring.

The planarity of the imidazole ring itself is expected, with minimal deviation of its constituent atoms from the mean plane. The exocyclic amine group may exhibit some degree of pyramidalization at the nitrogen atom.

Computational and Theoretical Chemistry Studies of N Benzyl 1h Imidazol 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies were found that specifically detail the DFT calculations for N-Benzyl-1H-imidazol-2-amine.

Optimization of Molecular Conformations

Information regarding the optimization of molecular conformations for this compound using computational methods is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

There are no specific data or analyses on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound in the accessible scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

No literature could be retrieved that presents or discusses the Molecular Electrostatic Potential (MEP) map for this compound.

Spectroscopic Property Prediction and Validation

There is no available research detailing the theoretical prediction and validation of spectroscopic properties for this compound.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

No studies were found that report the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound.

Vibrational Frequencies and Mode Assignment

A detailed theoretical analysis of the vibrational frequencies and their corresponding mode assignments for this compound is not present in the available scientific literature.

Electronic Absorption Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. By simulating the excitation of electrons from lower to higher energy orbitals, TD-DFT calculations can determine the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

For imidazole (B134444) and benzimidazole (B57391) derivatives, these studies are crucial for understanding their photophysical properties. researchgate.net Theoretical investigations on related structures, such as thiazolo[3,2-a]pyridine derivatives, have been performed using TD-DFT at the B3LYB/6-311G(d,p) level to assign observed electronic transitions. researchgate.net Similarly, studies on other heterocyclic systems demonstrate that TD-DFT calculations, particularly with methods like CAM-B3LYP, show good agreement with experimental UV-Vis spectra, accurately predicting transitions such as n → σ* and π → σ*. researchgate.net

For benzimidazole-based chromophores, computational analysis helps in understanding their linear and non-linear optical (NLO) properties. rdmodernresearch.com The charge distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, complements the understanding of electronic transitions. rdmodernresearch.com In a study on 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, a structurally related compound, ab initio and DFT methods were used to analyze the electronic properties and predict its potential as an NLO material. rdmodernresearch.com

| Compound Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Type | Computational Method |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine | 373 | Not Specified | n → σ* | TD-CAM-B3LYP |

| Substituted Diazaphosphinines | Not Specified | Not Specified | Not Specified | TD-DFT/CAM-B3LYP/6-311++G(d,p) |

| 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Focus of the study was on NLO properties (hyperpolarizability), not absorption spectra. | Ab initio/DFT |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation energies, providing a step-by-step understanding of how reactants are converted into products.

For instance, the electrochemical synthesis of substituted imidazoles from vinyl azides and benzyl (B1604629) amines has been explored. One proposed mechanism involves the cyclization of an intermediate into an imidazolidine (B613845), which then eliminates ammonia (B1221849) to form another intermediate that is subsequently oxidized to yield the final imidazole product. mdpi.com Computational studies on the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles via the electrochemical cyclization of aryl ketones with benzyl amines have also been reported. mdpi.com

In the context of benzimidazoles, computational analysis has been applied to understand conformational flexibility. For the molecule 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the molecular energy profile was determined using semi-empirical (AM1) calculations by systematically varying a selected torsion angle. researchgate.net This helps in identifying the most stable conformations of the molecule, which is crucial for understanding its reactivity and interactions. researchgate.net

Ligand-Protein Interaction Modeling (Molecular Docking for Identified Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Target Identification and Binding Site Analysis

For derivatives of this compound, a key biological target has been identified in the parasite Leishmania mexicana. nih.gov Specifically, N-benzyl-1H-benzimidazol-2-amine derivatives have been investigated for their inhibitory effects on Leishmania mexicana arginase (LmARG), an essential enzyme for the parasite's survival. nih.gov Arginase is considered a therapeutic target for treating leishmaniasis. nih.gov

Molecular docking studies on a series of N-benzyl-1H-benzimidazol-2-amine derivatives were performed to elucidate the possible mechanism of action against LmARG. nih.gov These in silico analyses help to visualize how the compounds fit into the enzyme's active site and which specific interactions stabilize the ligand-protein complex. While the precise interacting residues for the title compound were not detailed in the search results, docking studies on similar imidazole derivatives against other targets, like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), have identified key hydrogen bond interactions with amino acid residues such as Thr352, Ser347, and Glu488. researchgate.net

Table 2: Identified Biological Targets and Interacting Residues for Imidazole Derivatives

| Ligand Class | Protein Target | Target's Role | Key Interacting Residues (from docking studies) |

|---|---|---|---|

| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana arginase (LmARG) | Parasite survival (Leishmaniasis) | Not explicitly detailed in search results. |

| Substituted Imidazole derivatives | GlcN-6-P synthase | Bacterial cell wall synthesis (Antimicrobial) | Thr352, Glu488, Ser347, Lys603 |

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Tubulin (Colchicine binding site) | Microtubule formation (Anticancer) | Not explicitly detailed in search results. |

Ligand-Enzyme Binding Affinities (In Silico)

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target enzyme. Lower binding energy values typically indicate a more stable and potent interaction.

Docking studies on various imidazole and triazole derivatives have reported these binding affinities. For a series of novel imidazole derivatives tested against GlcN-6-P synthase, the compounds showed good affinity towards the active site, suggesting they could be effective inhibitors. arabjchem.org Similarly, in a study of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines as potential anticancer agents, molecular docking against the colchicine (B1669291) binding site of tubulin revealed effective binding affinities ranging from -7.5 to -8.0 kcal/mol. researchgate.net Further analysis using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods calculated a binding energy of -33.40 kcal/mol for one of the lead compounds. researchgate.net These in silico results are crucial for prioritizing compounds for further experimental testing. researchgate.net

Table 3: In Silico Binding Affinities of Related Heterocyclic Compounds

| Compound Series | Protein Target | Binding Affinity Range (kcal/mol) | Computational Method |

|---|---|---|---|

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Tubulin | -7.5 to -8.0 | Molecular Docking |

| Lead Triazole Compound (4a) | Tubulin | -33.40 | MM/GBSA |

| Imidazole derivatives | GlcN-6-P synthase | Not explicitly quantified, but described as having "minimum binding energy". | Molecular Docking |

Coordination Chemistry and Metal Complexation of N Benzyl 1h Imidazol 2 Amine

Ligand Design and Coordination Modes

The design of N-Benzyl-1H-imidazol-2-amine as a ligand is predicated on the synergistic interplay of its constituent functional groups. The imidazole (B134444) ring itself offers two nitrogen donor atoms, while the exocyclic amino group provides an additional coordination site. The benzyl (B1604629) substituent, while not typically involved in direct coordination, exerts a significant steric and electronic influence on the ligand's coordination geometry and the stability of its metal complexes.

This compound can adopt several coordination modes, largely dictated by the nature of the metal ion, the reaction conditions, and the presence of other ligands. The primary coordination modes include:

Monodentate Coordination: The ligand can coordinate to a metal center through the unsubstituted imidazole nitrogen atom (N3). This mode is common when the metal ion has a strong preference for a specific coordination number or when steric hindrance from the benzyl group prevents chelation.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both the imidazole nitrogen (N3) and the exocyclic amino group. This is a common coordination mode, leading to the formation of robust metal complexes.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur through various combinations of its donor atoms, for instance, with the imidazole ring coordinating to one metal and the amino group to another.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out under reflux to ensure completion.

The general synthetic procedure can be summarized as follows:

Dissolution of this compound in a suitable solvent.

Addition of a solution of the metal salt (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Pd(II), etc.) to the ligand solution, often in a specific molar ratio.

The reaction mixture is stirred and may be heated for a period of time to facilitate complex formation.

The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the N-H and C=N stretching vibrations of the imidazole ring and the amino group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm complex formation and provide insights into the coordination mode. |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere around the metal ion. |

| Mass Spectrometry (e.g., ESI-MS) | Determines the molecular weight of the complex and can help to confirm its composition and stoichiometry. |

| X-ray Crystallography | Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the precise coordination geometry around the metal center. |

Catalytic Applications of Metal-N-Benzyl-1H-imidazol-2-amine Complexes

While specific catalytic applications for complexes of this compound are not extensively documented, the closely related family of benzimidazole-tethered N-heterocyclic carbene (NHC) complexes has demonstrated significant catalytic activity. These analogous structures suggest a strong potential for this compound complexes in catalysis.

For instance, homoleptic cationic benzimidazole-imidazolin-2-ylidene N-heterocyclic carbene complexes of nickel(II) and palladium(II) have been successfully synthesized and characterized. researchgate.net The N-benzyl substituted versions of these ligands have been shown to form active catalysts.

Table of Catalytic Applications of Analogous Benzimidazole-Tethered NHC-Metal Complexes

| Metal | Catalytic Reaction | Substrates | Key Findings | Reference |

| Nickel(II) | Kumada Coupling | Aryl/heteroaryl halides | High catalytic activity at room temperature. | researchgate.net |

| Palladium(II) | Heck Coupling | Aryl/heteroaryl halides | Effective catalysis of C-C bond formation. | researchgate.net |

The catalytic potential of these complexes stems from the stable metal-ligand framework which can facilitate various steps in a catalytic cycle, such as oxidative addition and reductive elimination. The electronic and steric properties of the N-benzyl group can be tuned to optimize the catalytic performance. Given the structural similarities, it is highly probable that metal complexes of this compound could also serve as effective catalysts in a range of organic transformations, including cross-coupling reactions. Further research into the catalytic applications of these specific complexes is warranted to fully explore their potential.

Advanced Applications in Chemical Synthesis and Catalysis

The Dual Role of N-Benzyl-1H-imidazol-2-amine: Organocatalyst and Ligand

The chemical architecture of this compound, featuring a nucleophilic 2-amino group, a versatile imidazole (B134444) ring, and a sterically influential benzyl (B1604629) group, positions it as a promising candidate for applications in both organocatalysis and as a ligand in transition metal catalysis.

While direct experimental studies on this compound as an organocatalyst are not extensively documented, its structural motifs suggest significant potential. The imidazole core is a well-established precursor to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The formation of an imidazolium (B1220033) salt from the imidazole ring, followed by deprotonation, would yield a chiral NHC if a chiral substituent is present. These NHCs are known to catalyze a wide array of organic transformations, including benzoin (B196080) condensations, Stetter reactions, and various annulation reactions. The presence of the 2-amino group could further modulate the electronic properties and stability of the resulting carbene.

Beyond its potential as an NHC precursor, the basic nitrogen atoms in the imidazole ring and the exocyclic amino group allow this compound to function as a Brønsted or Lewis base catalyst. Such catalysts are instrumental in reactions like Michael additions, aldol (B89426) reactions, and acyl transfer reactions.

In the realm of coordination chemistry, the nitrogen donors in this compound make it an excellent candidate for a ligand in transition metal catalysis. The bidentate nature (utilizing both an imidazole nitrogen and the exocyclic amino nitrogen) or monodentate coordination allows for the formation of stable metal complexes. These complexes can be employed in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The benzyl group can be strategically modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the selectivity and activity of the catalyst. For instance, a polysubstituted 3-aminoimidazo[5,1-b]oxazol-6-ium framework has been shown to produce an L-shaped NHC ligand scaffold, demonstrating the utility of related amino-imidazole structures in forming metal complexes for catalysis. nih.gov

Pioneering Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a paramount objective in modern chemistry, particularly for pharmaceutical applications. The development of stereoselective methods for the synthesis of chiral derivatives of this compound, or for its use in asymmetric catalysis, is an area of active research.

Recent breakthroughs in asymmetric synthesis have provided pathways to chiral imidazole-containing molecules. One notable advancement is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. This method, which utilizes a chiral phosphoric acid catalyst, achieves high yields and enantioselectivities, showcasing a powerful strategy for introducing chirality into fused imidazole systems. While not directly applied to this compound, this methodology highlights the potential for creating chiral analogues.

Another significant approach involves the design and synthesis of chiral bicyclic imidazole catalysts. acs.org These catalysts have proven effective in a range of enantioselective transformations, including kinetic resolutions and asymmetric acylation reactions. acs.org The development of such catalysts underscores the value of the imidazole scaffold in creating a chiral environment for asymmetric reactions.

Biological Activities and Molecular Mechanisms of N Benzyl 1h Imidazol 2 Amine Derivatives in Vitro and Mechanistic Studies

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of N-benzyl-1H-imidazol-2-amine derivatives for various biological targets. Research has systematically explored how modifications to the benzimidazole (B57391) core, the N-benzyl group, and the 2-amino substituent impact activity.

For inhibitors of the transcription factor NF-κB, SAR analysis of 2-benzylbenzimidazole analogs revealed key determinants for activity. nih.gov A hydrophobic cyclohexylmethoxy group substituted at position 4 or 5 of the benzimidazole ring was found to significantly enhance inhibitory action. nih.gov Furthermore, a hydrophilic hydroxyl (-OH) group at the 2- or 4-position of the phenyl ring (Ring B) proved favorable for activity, whereas hydrophobic groups like methoxy (B1213986) (-OCH3) or chloro (-Cl) on the same ring diminished it. nih.gov

In the context of Transient Receptor Potential Cation Channel 5 (TRPC5) inhibitors, exploration of the 2-aminobenzimidazole (B67599) scaffold led to the identification of potent and selective compounds. d-nb.inforesearchgate.net The furan-bearing benzimidazole compound, AC1903, was a key discovery that established the therapeutic potential of TRPC5 inhibition. d-nb.info Further studies focusing on the N-1-benzyl containing benzimidazole and various 2-position substitutions helped refine the SAR for this target. d-nb.info

For deubiquitinase (DUB) inhibitors targeting USP1/UAF1, SAR exploration around the N-benzyl-2-phenylpyrimidin-4-amine scaffold showed a strong preference for substitution at the 2-position of the phenyl ring. acs.org Derivatives with substitutions at the 3- or 4-positions were found to be inactive. acs.org The introduction of a 5-methyl group on the pyrimidine (B1678525) ring increased potency, while a 6-methyl group decreased it. acs.org An imidazole (B134444) derivative demonstrated moderate potency (IC50 = 300 nM), but a 1,2,3-triazole derivative (compound 70, ML323) showed significantly improved activity (IC50 = 76 nM), along with better metabolic stability. acs.orgnih.gov

The SAR for antileishmanial N-benzyl-1H-benzimidazol-2-amines has also been investigated. Among a series of 28 derivatives tested against Leishmania mexicana, compounds substituted with specific motifs showed the highest activity and lowest cytotoxicity, highlighting the importance of the substitution pattern for antiparasitic efficacy and selectivity. nih.gov

Interactive Table: SAR Highlights for N-Benzylbenzimidazole Derivatives

Select a target from the dropdown to view key structural features influencing activity.

Favorable Structural Feature Unfavorable Structural Feature Reference Hydrophobic cyclohexylmethoxy group at position 4 or 5 of benzimidazole ring Hydrophobic (-OCH3, -Cl) groups on the phenyl ring nih.gov Hydrophilic -OH group at position 2 or 4 of the phenyl ring nih.gov

| Favorable Structural Feature | Unfavorable Structural Feature | Reference |

|---|---|---|

| Substitution at the 2-position of the phenyl ring | Substitution at the 3- or 4-position of the phenyl ring | acs.org |

| 5-methyl group on the pyrimidine ring | 6-methyl group on the pyrimidine ring | acs.org |

| 1,2,3-triazole moiety | Tetrazole moiety | nih.gov |

Enzyme Inhibition and Activation Mechanisms

Protein Kinase Inhibition (e.g., CK2, Raf)

This compound derivatives, particularly those with a benzimidazole core, are recognized as potent inhibitors of several protein kinases, acting primarily as ATP-competitive inhibitors. nih.govnih.gov

Casein Kinase 2 (CK2) Inhibition: Benzimidazole derivatives are a major class of inhibitors for protein kinase CK2, a constitutively active serine/threonine kinase implicated in cancer. nih.govnih.gov Polyhalogenated benzimidazoles such as TBB, TBI, and DMAT are well-known ATP-competitive inhibitors of CK2. researchgate.netacs.org These compounds fit into the ATP-binding pocket, which is uniquely able to accommodate them with high specificity compared to other kinases. nih.govacs.org CX-4945 (Silmitasertib), an indoloquinazoline derivative, is a potent and selective CK2 inhibitor that has entered clinical trials. nih.govmdpi.com Its mechanism involves the formation of a hydrogen bond with Val116 in the kinase hinge region, while its carboxylate group interacts with key residues in the active site via a water molecule. acs.org

Raf Kinase Inhibition: The Raf kinase family (A-RAF, B-RAF, C-RAF) is a critical component of the MAPK signaling pathway, and mutations, particularly in B-RAF, are common in various cancers. nih.gov A series of (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl derivatives were synthesized and evaluated as Raf inhibitors. nih.gov One compound, 10c , emerged as a highly potent and selective inhibitor of both BRAF V600E (IC50 = 38.3 nM) and CRAF (IC50 = 8.79 nM), demonstrating significant antiproliferative effects in human melanoma cell lines. nih.gov

Deubiquitinase Inhibition

The deubiquitinating enzyme (DUB) complex USP1/UAF1 is a regulator of DNA damage response and a promising target in oncology. acs.orgnih.gov Medicinal chemistry efforts have led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 inhibitors. nih.gov The lead compound, ML323 (compound 70) , inhibits the enzyme with nanomolar potency (IC50 = 76 nM). acs.orgnih.gov These compounds act as reversible inhibitors. researchgate.net Their inhibitory activity shows a strong correlation with increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased survival in non-small cell lung cancer cells, confirming their mechanism of action through the USP1/UAF1 pathway. nih.govresearchgate.net

Carbonic Anhydrase Modulation

Research into 2-amino-imidazolines structurally related to clonidine (B47849) has revealed activating, rather than inhibitory, properties on carbonic anhydrase (CA) isozymes. A study investigating a series of these compounds, including N-benzyl-1-methyl-4,5-dihydro-1H-imidazol-2-amine, found that they acted as carbonic anhydrase activators (CAAs). The specific mechanism of activation and the full SAR for this effect are still under investigation for this class of molecules. nih.gov

Receptor Binding and Modulation (e.g., TRPC5 inhibitors)

The transient receptor potential cation channel 5 (TRPC5) is implicated in cellular processes related to chronic kidney disease and pain, making it an attractive therapeutic target. d-nb.infonih.gov A series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines were developed as selective TRPC5 inhibitors. nih.govresearchgate.net This research led to the discovery of AC1903 , a potent and selective TRPC5 inhibitor that has shown activity in animal models of chronic kidney disease. nih.gov The work evaluated the benzimidazole scaffold and various substituents to optimize TRPC5 inhibition. d-nb.infonih.gov Further exploration of the 2-aminobenzimidazole scaffold culminated in the discovery of even more potent inhibitors, such as compound 16f , which displayed an IC50 of 0.068 μM. researchgate.net

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)

The this compound scaffold is a versatile backbone for the development of a wide array of antimicrobial agents.

Antiparasitic Activity: Derivatives of N-benzyl-1H-benzimidazol-2-amine have demonstrated significant activity against various species of Leishmania, the parasite responsible for leishmaniasis. nih.gov In one study, compounds 7 and 8 showed high micromolar activity against L. mexicana promastigotes and amastigotes, with lower cytotoxicity than the reference drug miltefosine (B1683995). nih.govnih.gov Compound 8 also inhibited the activity of recombinant L. mexicana arginase by 68.27%, suggesting a potential mechanism of action. nih.gov Another related compound, Benznidazole (N-benzyl-2-nitro-1H-imidazole-1-acetamide), is a widely used drug for treating Chagas disease, caused by the parasite Trypanosoma cruzi. sigmaaldrich.cn

Antifungal and Antibacterial Activity: Benzimidazole derivatives are known for their broad antimicrobial significance. benthamscience.com N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have shown particularly high antifungal activity against various Candida species, in some cases exceeding that of the standard drug ketoconazole. benthamscience.com Certain compounds in this series also displayed antibacterial effects against E. coli and P. aeruginosa. benthamscience.com Hybrid molecules incorporating both benzimidazole and triazole rings have also been developed, showing notable antimicrobial properties. nih.gov

Antiviral Activity: The benzimidazole scaffold has been used to develop antiviral agents. Benzimidazole-2-phenyl-carboxamide derivatives have been identified as dual-target inhibitors of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus. These compounds were shown to be most active in the early stages of viral infection. SAR studies indicated that adding a methyl group at position 5 or at both positions 5 and 6 of the benzimidazole scaffold resulted in potent derivatives with EC50 values of 0.23 µM and 0.3 µM, respectively. nih.gov

Interactive Table: Antimicrobial Activity of Selected this compound Derivatives

Click on a compound to see its associated antimicrobial activity.

Target Organism/Virus Activity/Finding Reference Leishmania mexicana High antileishmanial activity; inhibited recombinant LmARG by 68.27% nih.gov

| Target Organism/Virus | Activity/Finding | Reference |

|---|---|---|

| Trypanosoma cruzi (Chagas disease) | Established clinical drug | sigmaaldrich.cn |

| Target Organism/Virus | Activity/Finding | Reference |

|---|---|---|

| Bovine Viral Diarrhea Virus (BVDV) | Potent antiviral activity with an EC50 of 0.23 µM | nih.gov |

In Vitro Efficacy against Microorganisms

This compound derivatives have shown considerable promise as antimicrobial agents, with studies revealing their effectiveness against a variety of bacteria and fungi.

Halogenated benzyl (B1604629) derivatives of imidazole have demonstrated notable antimicrobial and anti-biofilm properties. researchgate.net Specifically, bromo-derivatives are highly active against Gram-positive bacteria, while chloro-derivatives exhibit a broad spectrum of antimicrobial activity. researchgate.net For instance, N-2-chlorobenzyl imidazole was identified as a potent antimicrobial agent against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 0.250 mg/mL. researchgate.net

Furthermore, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent antibacterial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4 to 16 μg/mL. nih.govrsc.org One such compound, 2-(4-chlorophenyl), 6-methyl, N-benzyl benzimidazole, also displayed good antimicrobial activity against Escherichia coli and Streptococcus faecalis with an MIC of 16 μg/mL. nih.govrsc.org

Studies on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have indicated high antifungal activity, in some cases surpassing the standard drug ketoconazole. benthamscience.com These compounds also showed inhibitory activity against P. aeruginosa and were effective against certain strains of E. coli. benthamscience.com

The following table summarizes the in vitro antimicrobial efficacy of selected this compound derivatives:

| Compound/Derivative Class | Target Microorganism(s) | Key Findings |

| Halogenated benzyl derivatives of imidazole | Gram-positive bacteria, P. aeruginosa | Bromo-derivatives active against Gram-positive bacteria; N-2-chlorobenzyl imidazole potent against P. aeruginosa (MIC: 0.250 mg/mL). researchgate.net |

| N,2,6-Trisubstituted 1H-benzimidazoles | MSSA, MRSA, E. coli, S. faecalis | Potent activity against MSSA and MRSA (MIC: 4–16 μg/mL); specific derivatives active against E. coli and S. faecalis (MIC: 16 μg/mL). nih.govrsc.org |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida species, P. aeruginosa, E. coli | High antifungal activity compared to ketoconazole; inhibitory against P. aeruginosa and effective against E. coli. benthamscience.com |

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are attributed to several molecular mechanisms, including the disruption of cellular structures and inhibition of essential biochemical pathways.

A significant mechanism of action for quaternary N-benzylimidazole salts is the disruption of the bacterial membrane. nih.gov These compounds, classified as quaternary ammonium (B1175870) compounds (QACs), target the bacterial membrane, leading to a broad spectrum of activity. nih.gov Furthermore, some of these derivatives have been shown to bind to DNA, suggesting that the bacterial membrane may not be their only cellular target. nih.gov

Biofilm formation, a key factor in antibiotic resistance, is also targeted by these compounds. researchgate.net For example, N-3-fluorobenzyl imidazole was found to be a potent anti-biofilm agent, inhibiting biofilm formation in Pseudomonas aeruginosa at sub-MIC concentrations. researchgate.net Some indolylbenzo[d]imidazole derivatives have also demonstrated excellent antibiofilm activity, both by inhibiting biofilm formation and by killing cells within mature biofilms. mdpi.com

Inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, has been identified as another potential mechanism. acs.orgnih.gov Molecular docking studies suggest that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the active site of DHFR from Staphylococcus aureus. acs.orgnih.gov

The following table details the mechanisms of antimicrobial action for these derivatives:

| Mechanism of Action | Derivative Class/Compound | Description |

| Bacterial Membrane Disruption | Quaternary N-benzylimidazole salts | Targets and disrupts the bacterial membrane, a characteristic of QACs. nih.gov |

| DNA Binding | Quaternary N-benzylimidazole salts | In addition to membrane disruption, these compounds can also bind to bacterial DNA. nih.gov |

| Inhibition of Biofilm Formation | N-3-fluorobenzyl imidazole, Indolylbenzo[d]imidazoles | Inhibits the formation of biofilms by pathogens like P. aeruginosa and Staphylococcus aureus. researchgate.netmdpi.com |

| DHFR Inhibition | N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Interacts with and inhibits the enzyme dihydrofolate reductase, which is essential for DNA synthesis. acs.orgnih.gov |

Anthelmintic Activities and Molecular Targets

The imidazole nucleus is a core component of several established anthelmintic drugs, highlighting the potential of this compound derivatives in this therapeutic area. nih.govlongdom.org Benzofuran derivatives containing a thiazolo benzimidazole nucleus have been synthesized and evaluated for their anthelmintic properties. nih.gov In vitro studies using the earthworm Pheretima posthuma have shown that certain derivatives are effective, indicating their potential as anthelmintic agents. nih.gov

Anticancer Activities in Cell Line Models

This compound derivatives have demonstrated significant anticancer potential in various cell line models, acting through mechanisms such as antiproliferative effects, cytotoxicity, and induction of apoptosis.

Antiproliferative Effects and Cytotoxicity Mechanisms

These derivatives have shown potent antiproliferative activity against a range of human cancer cell lines. For instance, N,2,6-trisubstituted 1H-benzimidazole derivatives were found to be effective against HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cells, with low micromolar IC50 values ranging from 2.39 to 10.95 µM. nih.gov Similarly, certain imidazole derivatives exhibited significant antiproliferative activity against breast cancer (MDA-MB-231, KAIMRC1, KAIMRC2), colorectal cancer (HCT8), and acute promyelocytic leukemia (HL60) cell lines. nih.gov

The cytotoxic mechanisms of these compounds are multifaceted. Some derivatives are believed to suppress cancer cell overgrowth by causing cell cycle arrest at different phases, leading to abnormal DNA replication and mitosis, which ultimately results in apoptosis. acs.org

The table below presents the antiproliferative effects of specific derivatives on various cancer cell lines:

| Derivative Class/Compound | Cancer Cell Line(s) | IC50/Key Findings |

| N,2,6-Trisubstituted 1H-benzimidazoles | HepG2, MDA-MB-231, MCF7, RMS, C26 | IC50 values ranging from 2.39 to 10.95 µM. nih.gov |

| Imidazole derivatives | MDA-MB-231, KAIMRC1, KAIMRC2, HCT8, HL60 | Compound 9 showed an IC50 of 8.63 μM in HL60 cells. nih.gov |

Inducement of Apoptosis

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. Some imidazole derivatives have been shown to switch on caspase-dependent apoptotic cell death. nih.gov Additionally, many benzimidazoles are reported to induce apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases. acs.org

Target Identification

Researchers have identified several molecular targets for the anticancer activity of these derivatives, including dihydrofolate reductase (DHFR) and tubulin.

DHFR, a critical enzyme in cell proliferation, has been identified as a promising target. nih.gov One N,2,6-trisubstituted 1H-benzimidazole derivative, compound 4c, was found to have an IC50 of 2.35 μM against DHFR. nih.gov

Tubulin, a key component of the cytoskeleton, is another important target. Some imidazole derivatives modulate microtubule function, and molecular docking studies have shown that 1H-benzimidazol-2-yl hydrazones can bind to the colchicine (B1669291) binding site of tubulin, thereby affecting its polymerization. nih.govmdpi.com This disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis.

The identified molecular targets for the anticancer activities of these derivatives are summarized below:

| Molecular Target | Derivative Class/Compound | Mechanism of Action |

| Dihydrofolate Reductase (DHFR) | N,2,6-Trisubstituted 1H-benzimidazoles (e.g., compound 4c) | Inhibition of DHFR activity, which is crucial for DNA synthesis and cell proliferation. nih.gov |

| Tubulin | Imidazole derivatives, 1H-benzimidazol-2-yl hydrazones | Modulation of microtubule function and inhibition of tubulin polymerization by binding to the colchicine site. nih.govmdpi.com |

Antioxidant and Anti-inflammatory Properties (Mechanistic Studies)

The dual role of oxidative stress and inflammation in the pathogenesis of numerous diseases has driven the search for agents that can modulate these interconnected processes. Derivatives of this compound have shown promise in this area, with studies revealing their capacity to scavenge free radicals and inhibit key inflammatory enzymes.

A study investigating a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are derivatives of this compound, has provided significant insights into their antioxidant and anti-inflammatory mechanisms. The antioxidant potential of these compounds was evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and an anti-lipid peroxidation test.

The anti-inflammatory activity was assessed by measuring the inhibition of soybean lipoxygenase (LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. One of the synthesized nitrones, compound 10c , which features two fluorine atoms, was identified as the most potent LOX inhibitor with a half-maximal inhibitory concentration (IC50) of 10 μM. nih.gov This compound also demonstrated significant anti-lipid peroxidation activity, with a 79% inhibition rate. nih.gov The study suggests that the lipophilicity of the compounds plays a role in their antioxidant activity. For instance, compound 10d showed an 87% inhibition in the anti-lipid peroxidation assay, which was higher than the 75% inhibition by compound 10b , a methyl-substituted analog with increased lipophilicity. nih.gov

Further mechanistic studies on other benzimidazole derivatives have shown their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This indicates that their anti-inflammatory effects are mediated, at least in part, by the downregulation of key inflammatory signaling pathways.

Table 1: Antioxidant and Anti-inflammatory Activity of this compound Derivatives